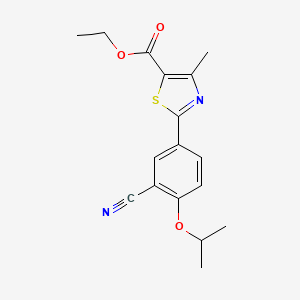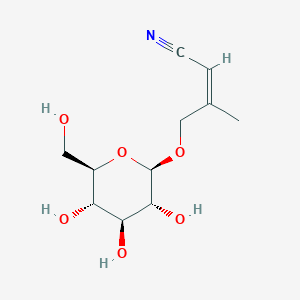
Osmaronin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Osmaronin is derived from leucine and is one of the hydroxynitrile glucosides found in barley (Hordeum vulgare). The biosynthesis of this compound involves the action of cytochrome P450 enzymes, specifically the CYP79 and CYP71 families, which convert leucine into various intermediates before forming this compound . The preparation of this compound in an industrial setting would likely involve the extraction and purification from barley or the synthesis using similar enzymatic pathways in a controlled environment .
Análisis De Reacciones Químicas
Osmaronin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes and UDP-glucosyltransferases. The major products formed from these reactions are other hydroxynitrile glucosides, such as dihydrothis compound and sutherlandin .
Aplicaciones Científicas De Investigación
Osmaronin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structure and reactivity. In biology, this compound is investigated for its role in plant defense mechanisms, as it is a part of the hydroxynitrile glucosides that help protect plants from herbivores and pathogens . In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including their ability to release hydrogen cyanide under certain conditions, which can be used in targeted treatments .
Mecanismo De Acción
The mechanism of action of osmaronin involves its conversion into toxic hydrogen cyanide upon tissue disruption. This process is facilitated by the hydrolysis of this compound by β-glucosidases, which releases hydrogen cyanide and other byproducts. The molecular targets and pathways involved include the cytochrome P450 enzymes and UDP-glucosyltransferases that catalyze the biosynthesis of this compound .
Comparación Con Compuestos Similares
Osmaronin is similar to other hydroxynitrile glucosides found in barley, such as epiheterodendrin, epidermin, and sutherlandin. These compounds share similar biosynthetic pathways and chemical structures but differ in their specific functional groups and reactivity. This compound is unique in its specific hydroxylation pattern and its role in plant defense mechanisms .
Propiedades
Número CAS |
160551-60-0 |
|---|---|
Fórmula molecular |
C11H17NO6 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
(Z)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-6(2-3-12)5-17-11-10(16)9(15)8(14)7(4-13)18-11/h2,7-11,13-16H,4-5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 |
Clave InChI |
DAVUWBZDLSJMFA-GMLQCYRESA-N |
SMILES isomérico |
C/C(=C/C#N)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CC(=CC#N)COC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


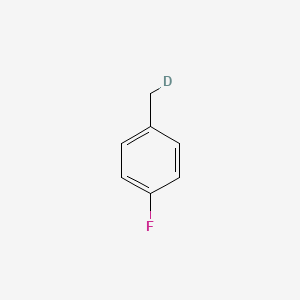
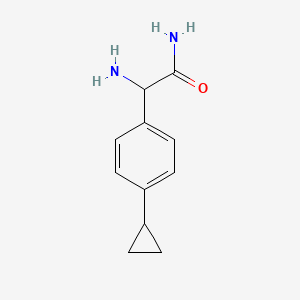
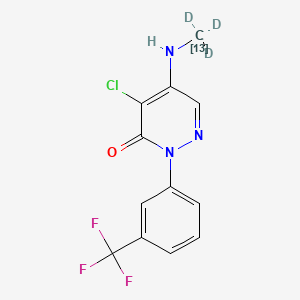
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
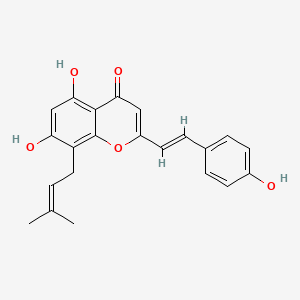



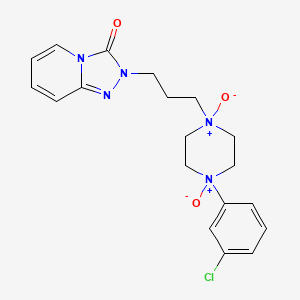
![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
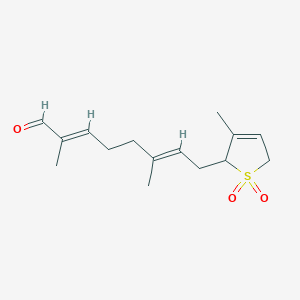
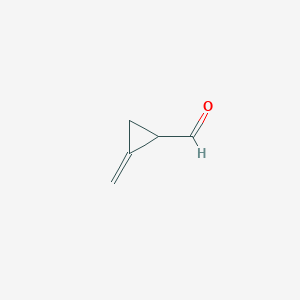
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
